molecular formula C6H13NO3S B2920327 (5-Methyloxolan-2-YL)methanesulfonamide CAS No. 1552044-59-3

(5-Methyloxolan-2-YL)methanesulfonamide

Cat. No. B2920327
CAS RN: 1552044-59-3
M. Wt: 179.23
InChI Key: ALRKNMFUGZTLBV-UHFFFAOYSA-N
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Description

“(5-Methyloxolan-2-YL)methanesulfonamide” is a chemical compound with the molecular formula C6H13NO3S . Its molecular weight is 179.24 .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized new sulfonamide derivatives for their potential applications, such as antibacterial agents. For example, Özdemir et al. (2009) synthesized sulfonamide compounds and their nickel(II), cobalt(II) complexes, investigating their structures using various spectrometric methods and studying their antibacterial activities against gram-positive and gram-negative bacteria (Özdemir, Güvenç, Şahin, & Hamurcu, 2009). Similarly, An et al. (2014) developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions to produce methanesulfonohydrazides, demonstrating an innovative method for sulfonamide synthesis (An, Zheng, & Wu, 2014).

Antibacterial Activity

The sulfonamide derivatives have shown promise in antibacterial applications. Özdemir et al. (2009) found that the synthesized ligands exhibited more activity against tested bacteria than their complexes, indicating the potential of sulfonamide compounds as antibacterial agents (Özdemir et al., 2009).

Inhibition of Enzymes

Sulfonamide derivatives have been explored for their inhibitory effects on enzymes, such as carbonic anhydrases. Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines, determining their inhibitory effects on human carbonic anhydrase isozymes, highlighting the therapeutic potential of these compounds (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).

Structural Studies

Structural studies of sulfonamide derivatives have provided insights into their molecular arrangements and potential interactions. Dey et al. (2015) synthesized nimesulide triazole derivatives and determined their crystal structures, analyzing the nature of intermolecular interactions, which could influence the design of new compounds with tailored properties (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Chemical Shift Measurements

In the context of NMR studies, Funasaki et al. (2000) identified sodium methanesulfonate as a good internal reference for chemical shift determination in solutions containing cyclodextrin, demonstrating its utility in analytical chemistry (Funasaki, Nomura, Yamaguchi, Ishikawa, & Neya, 2000).

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(5-methyloxolan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRKNMFUGZTLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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